(R*,S*)-3-fluoroisovaline chemical structure and properties
(R*,S*)-3-fluoroisovaline chemical structure and properties
An In-Depth Technical Guide to (R,S)-3-Fluoroisovaline: Structure, Properties, and Applications
Executive Summary: This guide provides a comprehensive technical overview of (R,S)-3-fluoroisovaline, a non-proteinogenic, fluorinated α,α-disubstituted amino acid. The strategic incorporation of a fluorine atom and a second substituent at the α-carbon imparts unique conformational constraints and physicochemical properties, making it a molecule of significant interest in medicinal chemistry and drug development. This document details its specific stereochemical configuration, physicochemical and spectroscopic properties, a robust synthetic pathway, and its primary application as a positron emission tomography (PET) imaging agent for neoplasms. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specialized amino acid analog.
The rational design of therapeutic peptides and small molecules often requires moving beyond the canonical 20 proteinogenic amino acids. Strategic modifications to the amino acid scaffold can profoundly influence a molecule's biological activity, stability, and pharmacokinetic profile.
The Significance of α,α-Disubstituted Amino Acids
α,α-Disubstituted amino acids, where the α-hydrogen is replaced by a second substituent, are powerful tools in peptidomimetics.[1][2] This substitution introduces significant steric hindrance that restricts the conformational freedom around the peptide backbone (φ and ψ dihedral angles).[2] This constraint can lock a peptide into a specific secondary structure, such as a β-turn or helix, which is often crucial for high-affinity binding to a biological target.[3] Furthermore, the quaternary α-carbon protects against enzymatic degradation by peptidases, thereby increasing the in-vivo half-life of peptide-based drugs.[1]
The Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all commercial pharmaceuticals containing at least one fluorine atom. The C-F bond is the strongest single bond in organic chemistry, and its inclusion can block sites of metabolic oxidation, enhancing a drug's metabolic stability and bioavailability.[4][5] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's binding affinity and solubility.[6] Despite its electronegativity, fluorine is relatively small (similar in size to a hydrogen atom), allowing it to act as a "super-hydrogen" that can modify electronic properties with minimal steric perturbation.[7]
Chemical Structure and Stereochemistry
Unpacking the Nomenclature: (R,S)-3-Fluoroisovaline
(R,S)-3-Fluoroisovaline, systematically named (2R,3S)-2-amino-3-fluoro-2-methylbutanoic acid, is a specific stereoisomer of 3-fluoroisovaline. The molecule contains two chiral centers, at the C2 (α-carbon) and C3 positions. This gives rise to two pairs of enantiomers (four total stereoisomers).
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Diastereomers: The relative orientation of the substituents at C2 and C3 defines the diastereomers. When the highest priority groups (using Cahn-Ingold-Prelog rules) at each stereocenter are on the same side in a Fischer projection, it is the syn diastereomer. When they are on opposite sides, it is the anti diastereomer.
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Nomenclature: The (R,S) notation specifies the racemic mixture of the syn diastereomer, meaning it is an equal 50:50 mixture of (2R, 3S)-3-fluoroisovaline and its mirror image, (2S, 3R)-3-fluoroisovaline.
The structure of the two enantiomers comprising the (R,S)-3-fluoroisovaline racemate is shown below.
Physicochemical and Spectroscopic Properties
The properties of (R,S)-3-fluoroisovaline are derived from its unique structure, combining the features of an amino acid with a fluorinated alkyl chain.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₅H₁₀FNO₂ | Calculated |
| Molecular Weight | 135.14 g/mol | Calculated |
| Appearance | White solid (typical for amino acids) | Inferred |
| pKa (α-COOH) | ~2-3 | Estimated by analogy |
| pKa (α-NH₃⁺) | ~9-10 | Estimated by analogy |
| LogP | Varies with pH | Estimated |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and characterization of 3-fluoroisovaline. The following are characteristic spectral data, based on published syntheses of its enantiomers.[3]
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¹H NMR: The proton spectrum is characterized by signals for the two methyl groups and the single proton at the C3 position. The Cα-methyl protons will appear as a singlet, while the C4-methyl protons will appear as a doublet due to coupling with the C3-proton. The C3-proton itself will appear as a doublet of quartets due to coupling to both the fluorine atom and the C4-methyl protons.
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¹³C NMR: The carbon spectrum will show five distinct signals. The C-F bond results in a large one-bond coupling constant (¹JCF) for C3 and smaller two- and three-bond couplings for adjacent carbons (C2, C4), which is a diagnostic feature.
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¹⁹F NMR: This is a highly sensitive and definitive technique. A single resonance is expected, which will be split by the adjacent protons (C3-H and C4-H₃), appearing as a doublet of quartets. The chemical shift is indicative of the local electronic environment.
Synthesis of (R,S)-3-Fluoroisovaline
The synthesis of 3-fluoroisovaline typically starts from α-methyl-serine. To produce the racemic syn diastereomer, (±)-syn-α-methyl-serine is used as the starting material. The key transformation is the conversion of the hydroxyl group into a fluorine atom, often via a cyclic intermediate to control stereochemistry and facilitate nucleophilic fluorination.[3][4]
Synthetic Workflow
The synthetic pathway involves protection of the amino and acid groups, formation of a cyclic sulfamidate from the hydroxyl and amino functionalities, nucleophilic fluorination which opens the ring, and final deprotection.
Detailed Experimental Protocol
The following protocol is adapted from established syntheses of the individual enantiomers.[3]
Step 1: N- and O-Protection of (±)-syn-α-Methyl-Serine
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Suspend racemic syn-α-methyl-serine in a suitable solvent (e.g., a dioxane/water mixture).
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Add a base such as sodium hydroxide, and cool the solution in an ice bath.
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Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to protect the amine, forming the N-Boc derivative.
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Protect the carboxylic acid, for example, as a tert-butyl ester, to prevent side reactions.
Step 2: Formation of the Cyclic Sulfamidate
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Dissolve the fully protected α-methyl-serine derivative in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
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Cool the solution to 0 °C.
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Add a base, such as triethylamine (Et₃N), followed by the dropwise addition of thionyl chloride (SOCl₂).
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). This forms the key cyclic sulfamidate intermediate.
Step 3: Nucleophilic Fluorination
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Dissolve the cyclic sulfamidate in a dry, polar aprotic solvent such as acetonitrile.
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Add a fluoride source. For radiolabeling with ¹⁸F, [¹⁸F]KF complexed with a phase-transfer catalyst like Kryptofix 2.2.2 is used. For a cold synthesis, a source like tetrabutylammonium fluoride (TBAF) can be employed.
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Heat the reaction mixture (e.g., 80-100 °C) in a sealed vessel until the reaction is complete. The fluoride ion attacks the carbon bearing the oxygen, opening the ring via an Sₙ2 mechanism, which inverts the stereocenter at C3 and installs the fluorine.
Step 4: Deprotection
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Remove the solvent from the fluorinated intermediate.
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Add a strong acid, such as 4-6 M hydrochloric acid (HCl).
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Heat the mixture (e.g., 100-110 °C) for several hours to hydrolyze the Boc group, the ester, and the sulfamate, yielding the final amino acid hydrochloride salt.
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Purify the final product, typically by ion-exchange chromatography or recrystallization.
Applications in Research and Drug Development
The primary and most well-documented application of 3-fluoroisovaline is as a tracer for positron emission tomography (PET), a powerful non-invasive imaging technique used in oncology and neuroscience.
PET Imaging of Tumors
Cancer cells exhibit altered metabolism, including an increased rate of amino acid uptake to support rapid proliferation.[4] The System A amino acid transporter is a sodium-dependent transporter that is overexpressed in many types of cancer cells, including brain tumors.[4]
(R,S)-3-[¹⁸F]Fluoroisovaline (also known as [¹⁸F]FAMP) was designed as a synthetic amino acid analog to be recognized and transported by the System A transporter.[3][4]
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Mechanism of Uptake: Once injected, [¹⁸F]FAMP circulates and is preferentially taken up by cells with high System A transporter activity.
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Metabolic Trapping: As a non-proteinogenic α,α-disubstituted amino acid, it is not incorporated into proteins and is poorly metabolized, causing it to be "trapped" inside the cancer cells.
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Imaging: The trapped ¹⁸F isotope decays, emitting positrons that annihilate with electrons to produce two 511 keV gamma photons. These photons are detected by the PET scanner, creating an image that highlights areas of high tracer accumulation, corresponding to tumor tissue.
Studies have shown that [¹⁸F]FAMP provides high tumor-to-normal-brain contrast ratios, making it a promising agent for the detection and characterization of intracranial neoplasms.[4]
Conclusion and Future Outlook
(R,S)-3-Fluoroisovaline stands as a testament to the power of strategic chemical modification. By combining the conformational rigidity of an α,α-disubstituted amino acid with the unique electronic properties of fluorine, chemists have created a valuable molecular probe for biomedical imaging. The successful synthesis and application of its ¹⁸F-labeled variant in tumor imaging highlight its potential. Future research may explore the incorporation of this and related fluorinated amino acids into peptides to develop conformationally stable, metabolically robust therapeutics. Further investigation into the biological activity of each individual enantiomer could also uncover new therapeutic possibilities, expanding the utility of this versatile chemical scaffold.
References
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Goodman, M. M., et al. (2002). Radiolabeled amino acids for tumor imaging with PET: radiosynthesis and biological evaluation of 2-amino-3-[18F]fluoro-2-methylpropanoic acid and 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid. Journal of Medicinal Chemistry, 45(11), 2345-2354. [Link]
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Holton, W. G., et al. (2008). Synthesis, radiolabeling and biological evaluation of (R)- and (S)-2-amino-3-[18F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[18F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. Nuclear Medicine and Biology, 35(4), 401-411. [Link]
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Karle, I. L., & Balaram, P. (1990). Structural characteristics of peptides containing α,α-disubstituted amino acids. Biochemistry, 29(28), 6747-6756. [Link]
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